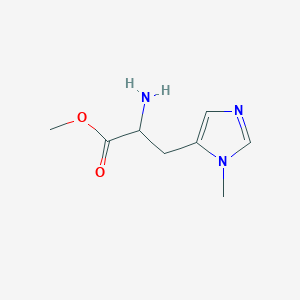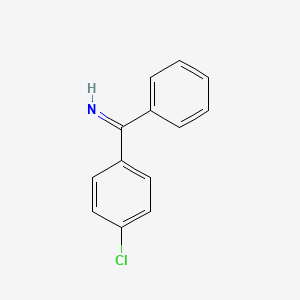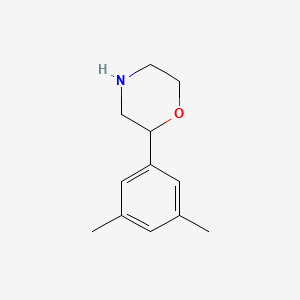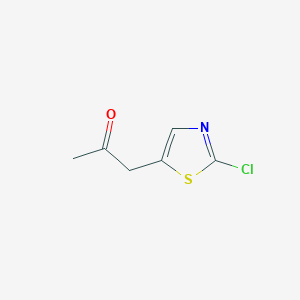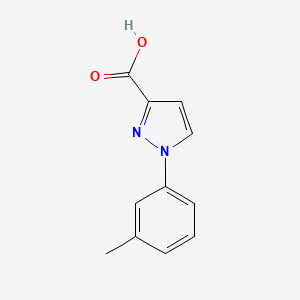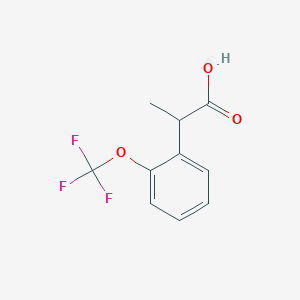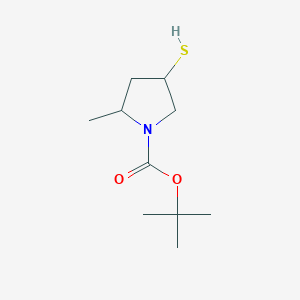
4-(4-Fluoro-3-methoxyphenyl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluoro-3-methoxyphenyl)cyclohexan-1-one is a novel compound with the molecular formula C13H15FO2 and a molecular weight of 222.3 g/mol
Métodos De Preparación
The synthesis of 4-(4-Fluoro-3-methoxyphenyl)cyclohexan-1-one typically involves the reaction of 4-fluoro-3-methoxybenzaldehyde with cyclohexanone under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to increase yield and purity .
Análisis De Reacciones Químicas
4-(4-Fluoro-3-methoxyphenyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine and methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(4-Fluoro-3-methoxyphenyl)cyclohexan-1-one has been studied for its various biological properties and potential applications in scientific research and industry. It is used in the synthesis of novel compounds with potential therapeutic applications. In chemistry, it serves as a building block for the development of new materials and catalysts. In biology and medicine, it is investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Fluoro-3-methoxyphenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparación Con Compuestos Similares
4-(4-Fluoro-3-methoxyphenyl)cyclohexan-1-one can be compared with similar compounds such as:
4-(4-Fluorophenyl)cyclohexanone: This compound lacks the methoxy group, which may affect its chemical reactivity and biological activity.
4-(3-Fluoro-4-methoxyphenyl)cyclohexan-1-one: This is a positional isomer with the fluorine and methoxy groups swapped, potentially leading to different chemical and biological properties
Propiedades
Fórmula molecular |
C13H15FO2 |
|---|---|
Peso molecular |
222.25 g/mol |
Nombre IUPAC |
4-(4-fluoro-3-methoxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H15FO2/c1-16-13-8-10(4-7-12(13)14)9-2-5-11(15)6-3-9/h4,7-9H,2-3,5-6H2,1H3 |
Clave InChI |
VFCMAXDPPLJMON-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2CCC(=O)CC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride](/img/structure/B13537858.png)
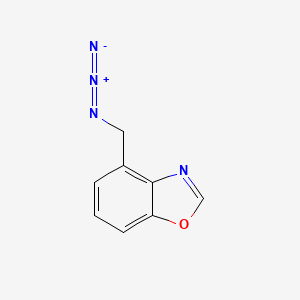

![Potassium trifluoro(spiro[3.3]heptan-2-yl)borate](/img/structure/B13537880.png)
